4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine
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Overview
Description
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is a chemical compound with the molecular formula C10H13BrN2O4S and a molecular weight of 337.19 g/mol It is characterized by the presence of a brominated pyridine ring, a methoxy group, a sulfonyl group, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine typically involves multi-step organic reactionsThe sulfonyl group is then added through a sulfonation reaction, and finally, the morpholine ring is introduced via nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 4-((5-Bromo-4-hydroxypyridin-3-yl)sulfonyl)morpholine.
Reduction: Formation of 4-((4-Methoxypyridin-3-yl)sulfonyl)morpholine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and sulfonyl groups play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The methoxy group may enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
- 4-((5-Bromo-2-methoxypyridin-3-yl)sulfonyl)morpholine
- 4-((5-Bromo-3-pyridinyl)sulfonyl)morpholine
Uniqueness
4-((5-Bromo-4-methoxypyridin-3-yl)sulfonyl)morpholine is unique due to the specific positioning of the methoxy group on the pyridine ring, which can influence its reactivity and interaction with biological targets. This structural feature may confer distinct pharmacological properties compared to similar compounds .
Properties
Molecular Formula |
C10H13BrN2O4S |
---|---|
Molecular Weight |
337.19 g/mol |
IUPAC Name |
4-(5-bromo-4-methoxypyridin-3-yl)sulfonylmorpholine |
InChI |
InChI=1S/C10H13BrN2O4S/c1-16-10-8(11)6-12-7-9(10)18(14,15)13-2-4-17-5-3-13/h6-7H,2-5H2,1H3 |
InChI Key |
APJPLTSYABVYKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=NC=C1S(=O)(=O)N2CCOCC2)Br |
Origin of Product |
United States |
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